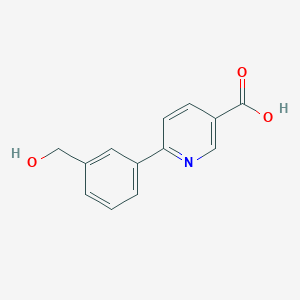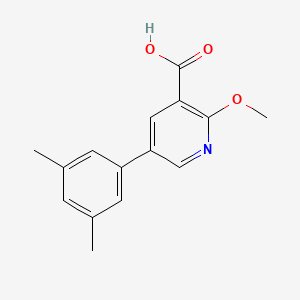
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core with a hydroxymethylphenyl group attached to the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysis, where enzymes such as nicotinic acid dehydrogenase are employed to convert nicotinic acid into the desired product. This method offers advantages in terms of selectivity and environmental sustainability .
化学反应分析
Types of Reactions
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: The major product is 6-(3-carboxyphenyl)nicotinic acid.
Reduction: The major product is 6-(3-aminomethylphenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of materials with specific optical properties.
作用机制
The mechanism of action of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
6-Hydroxynicotinic Acid: A related compound with hydroxylation at a different position.
3-Hydroxymethylbenzaldehyde: A precursor in the synthesis of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-14-12)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLGJADAHYCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387029.png)







